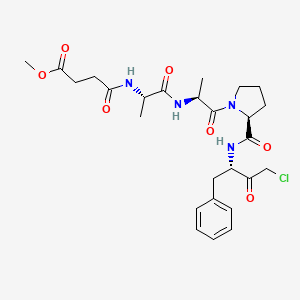
MeOSuc-AAPF-CMK
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MeOSuc-Ala-Ala-Pro-Phe-CH₂Cl involves the sequential coupling of amino acids followed by the introduction of the chloromethyl ketone group. The general sequence is as follows:
Coupling of Amino Acids: The amino acids alanine, alanine, proline, and phenylalanine are sequentially coupled using standard peptide synthesis techniques.
Introduction of Chloromethyl Ketone Group: The tetrapeptide is then reacted with chloromethyl ketone to introduce the chloromethyl ketone group at the C-terminal end.
Industrial Production Methods
Industrial production of MeOSuc-Ala-Ala-Pro-Phe-CH₂Cl follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Amino Acids: Large-scale synthesis of the required amino acids.
Automated Peptide Synthesis: Use of automated peptide synthesizers to couple the amino acids.
Purification: Purification of the final product using high-performance liquid chromatography (HPLC) to achieve a purity of ≥97%.
Analyse Des Réactions Chimiques
Types of Reactions
MeOSuc-Ala-Ala-Pro-Phe-CH₂Cl primarily undergoes substitution reactions due to the presence of the chloromethyl ketone group. It can also participate in hydrolysis reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Hydrolysis Reactions: These reactions can occur in aqueous solutions, often under acidic or basic conditions.
Major Products
Substitution Reactions: The major products are the substituted derivatives of the tetrapeptide.
Hydrolysis Reactions: The major products are the corresponding carboxylic acids and amines.
Applications De Recherche Scientifique
MeOSuc-Ala-Ala-Pro-Phe-CH₂Cl has a wide range of applications in scientific research:
Mécanisme D'action
MeOSuc-Ala-Ala-Pro-Phe-CH₂Cl exerts its effects by irreversibly binding to the active site of proteinase K. The chloromethyl ketone group reacts with the serine residue in the active site, forming a covalent bond and thereby inhibiting the enzyme’s activity . This mechanism prevents the degradation of target proteins, making it a valuable tool in enzymatic studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
MeOSuc-AAPV-CMK: Another tetrapeptidyl chloromethyl ketone compound that inhibits proteinase K but is less potent than MeOSuc-Ala-Ala-Pro-Phe-CH₂Cl.
Elastase Inhibitor III: Inhibits elastase and other proteases but has a different amino acid sequence.
Uniqueness
MeOSuc-Ala-Ala-Pro-Phe-CH₂Cl is unique due to its high potency and specificity for proteinase K. It is more effective than similar compounds like MeOSuc-AAPV-CMK in preventing the degradation of proteins .
Propriétés
Formule moléculaire |
C26H35ClN4O7 |
|---|---|
Poids moléculaire |
551.0 g/mol |
Nom IUPAC |
methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C26H35ClN4O7/c1-16(28-22(33)11-12-23(34)38-3)24(35)29-17(2)26(37)31-13-7-10-20(31)25(36)30-19(21(32)15-27)14-18-8-5-4-6-9-18/h4-6,8-9,16-17,19-20H,7,10-15H2,1-3H3,(H,28,33)(H,29,35)(H,30,36)/t16-,17-,19-,20-/m0/s1 |
Clé InChI |
JAUSHYPNDJVUHD-ZULIPRJHSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)CCl)NC(=O)CCC(=O)OC |
SMILES canonique |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)CCl)NC(=O)CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-N-[(E)-(3-methylphenyl)methylideneamino]benzamide](/img/structure/B12384741.png)
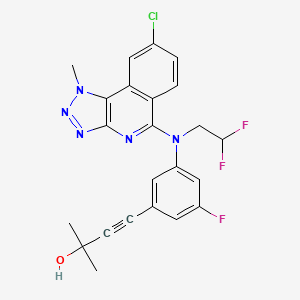
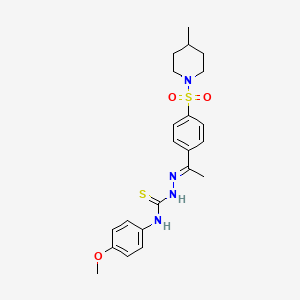
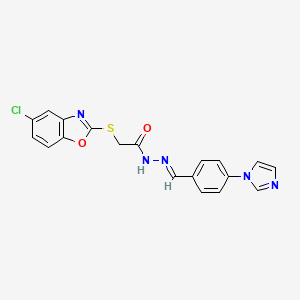

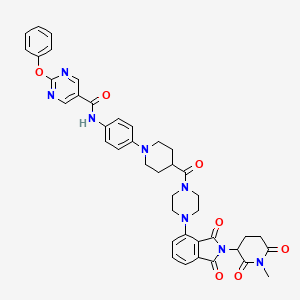

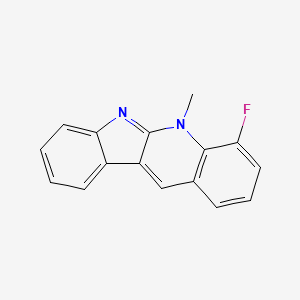
![1-[[1-[[2-Fluoro-4-(trifluoromethyl)phenyl]methyl]triazol-4-yl]methyl]-2,3-dioxoindole-5-carboxamide](/img/structure/B12384788.png)
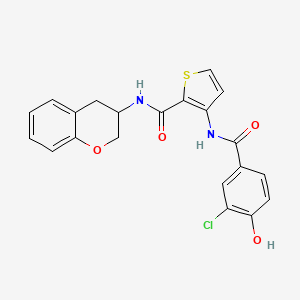
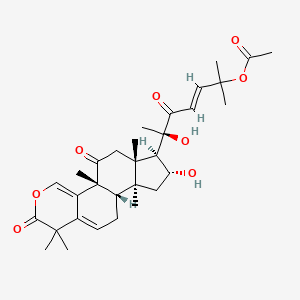
![[[(2S,3R)-2-(1,3-dimethylpyrazolidin-4-yl)oxolan-3-yl]amino]-[[4-(4-fluorocyclohexyl)cyclohexyl]amino]methanol](/img/structure/B12384798.png)

![(1S)-N-(7-chloro-6-{4-[(3R,4R)-4-hydroxy-3-methyloxolan-3-yl]piperazin-1-yl}isoquinolin-3-yl)-6-oxaspiro[2.5]octane-1-carboxamide](/img/structure/B12384802.png)
